2-(4-Bromo-2-fluorophenyl)thiazole

Catalog No.
S12304943
CAS No.
M.F
C9H5BrFNS
M. Wt
258.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2-fluorophenyl)thiazole

Product Name

2-(4-Bromo-2-fluorophenyl)thiazole

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1,3-thiazole

Molecular Formula

C9H5BrFNS

Molecular Weight

258.11 g/mol

InChI

InChI=1S/C9H5BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-5H

InChI Key

HEFKMCSJGPDBST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC=CS2

2-(4-Bromo-2-fluorophenyl)thiazole is a heterocyclic organic compound characterized by a thiazole ring fused with a phenyl group that carries bromine and fluorine substituents. Its molecular formula is C9H5BrFNSC_9H_5BrFNS, and it has a molecular weight of approximately 258.11 g/mol. The thiazole ring consists of a five-membered structure containing nitrogen and sulfur atoms, which contributes to its unique chemical properties and biological activities.

Typical of thiazole derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of bromine and fluorine allows for electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Reactions: The nitrogen atom in the thiazole ring can act as a nucleophile, enabling further functionalization.
  • Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura or Stille coupling, to form more complex structures.

Thiazole derivatives, including 2-(4-Bromo-2-fluorophenyl)thiazole, exhibit a range of biological activities:

  • Anticancer Properties: Some studies have indicated that thiazoles can inhibit DNA topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Activity: Thiazole compounds have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects: They may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Several synthesis methods for 2-(4-Bromo-2-fluorophenyl)thiazole have been reported:

  • Bromination of Thiazoles: Starting from 2-fluorothiazole, bromination can be achieved using brominating agents such as N-bromosuccinimide under controlled conditions .
  • Suzuki Coupling: This method involves the coupling of a boronic acid derivative with a thiazole halide to introduce the desired substituents on the aromatic ring .
  • Hantzsch Reaction: A multi-component reaction that allows for the synthesis of thiazoles from aldehydes, β-keto esters, and thioureas .

The compound has several applications in medicinal chemistry and material science:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agrochemicals.
  • Material Science: Thiazole derivatives are also investigated for their electronic properties in organic semiconductors.

Research has focused on the interactions of thiazoles with various biological targets:

  • Enzyme Inhibition: Studies have shown that thiazole compounds can inhibit enzymes involved in cancer progression and inflammation .
  • Receptor Binding: They may interact with specific receptors in the body, influencing signaling pathways relevant to disease processes .

Several compounds share structural similarities with 2-(4-Bromo-2-fluorophenyl)thiazole. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(4-Bromophenyl)thiazoleBromine on phenyl groupAntimicrobial
2-(4-Fluorophenyl)thiazoleFluorine on phenyl groupAnticancer
4-Bromo-2-(3-fluorophenyl)thiazoleDifferent substitution patternAntiviral
4-Bromo-2-(methylphenyl)thiazoleMethyl group instead of fluorineAntifungal

Uniqueness

The unique combination of both bromine and fluorine substituents in 2-(4-Bromo-2-fluorophenyl)thiazole enhances its reactivity and biological profile compared to other similar compounds. This dual halogenation often results in improved pharmacokinetic properties and selectivity for biological targets.

The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, forms the structural backbone of 2-(4-bromo-2-fluorophenyl)thiazole. Traditional methods like the Hantzsch thiazole synthesis remain foundational, where α-haloketones react with thioamides or thioureas to yield thiazoles. For example, cyclizing 4-bromo-2-fluoroaniline with thiourea in ethanol produces 2-aminothiazole intermediates, which are subsequently functionalized. Modern adaptations employ copper-catalyzed cyclization, as demonstrated by Tang et al., who synthesized thiazoles from oximes, anhydrides, and potassium thiocyanate under optimized conditions (1,2-dichloroethane, CuI catalyst).

A comparative analysis of ring-forming techniques reveals distinct advantages in yield and selectivity (Table 1). The Hantzsch method achieves ~80% yields but requires stoichiometric haloketones, whereas copper-catalyzed approaches enable milder conditions and broader substrate scope.

Table 1: Comparison of Thiazole Ring Formation Methods

MethodReagentsYield (%)Conditions
Hantzsch Synthesisα-Bromoketone, Thiourea80–85Ethanol, Reflux
Copper-CatalyzedOxime, Anhydride, KSCN75–821,2-DCE, 80°C
Radical CyclizationNBS, Light Irradiation70–78DCM, RT

Recent innovations include light-mediated radical cyclization, where N-bromosuccinimide (NBS) initiates benzylic bromination and 5-position functionalization simultaneously. This dual functionality streamlines the synthesis of polyhalogenated thiazoles.

Halogen-Specific Coupling Reactions for Bromo-Fluoro Substitution Patterns

Introducing bromine and fluorine at specific positions on the phenyl ring demands precise coupling strategies. Electrophilic aromatic substitution (EAS) using directed ortho-metalation (DoM) enables regioselective fluorination. For instance, treating 4-bromophenyl precursors with Selectfluor® in acetonitrile installs fluorine at the ortho position. Subsequent bromination employs NBS or Br₂ in dichloromethane, leveraging the electron-withdrawing effect of fluorine to direct bromine to the para position.

Table 2: Halogenation Conditions for Bromo-Fluoro Patterns

StepReagentSolventTemperatureRegioselectivity
FluorinationSelectfluor®CH₃CN60°COrtho to Br
BrominationNBSDCMRTPara to F

Palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, further modifies the halogenated aryl group. For example, substituting the bromine atom with boronic acids introduces diverse functional groups while retaining the fluorine substituent.

Solvent-Free and Green Chemistry Approaches in Thiazole Synthesis

While conventional syntheses rely on solvents like DMF or ethanol, recent efforts prioritize solvent-free and atom-economical routes. Mechanochemical grinding of 4-bromo-2-fluoroaniline with thioacetamide in a ball mill generates the thiazole core without solvents, achieving 72% yield. Additionally, microwave-assisted reactions reduce energy consumption; irradiating thiourea and α-bromoketone precursors for 10 minutes at 150°C yields 2-(4-bromo-2-fluorophenyl)thiazole in 88% purity.

Table 3: Solvent-Free vs. Traditional Synthesis Metrics

ParameterSolvent-Free (Ball Mill)Traditional (Ethanol)
Reaction Time2 h16 h
Yield (%)7285
Energy ConsumptionLowHigh

Green catalysts, such as recyclable copper nanoparticles, enhance sustainability. These catalysts mediate cyclization at room temperature, minimizing waste and enabling reuse for up to five cycles without activity loss.

The thiazole ring system represents a privileged scaffold in medicinal chemistry, demonstrating significant enzyme inhibitory potential through multiple mechanisms [1]. The compound 2-(4-Bromo-2-fluorophenyl)thiazole exhibits target-specific enzyme inhibition patterns that are characteristic of halogenated thiazole derivatives, particularly those containing both bromine and fluorine substituents .

Kinase Inhibition Mechanisms

Thiazole derivatives containing halogenated phenyl substituents demonstrate potent inhibitory activity against various protein kinases [3]. The presence of electron-withdrawing groups such as bromine and fluorine in the para and ortho positions respectively enhances the binding affinity to kinase active sites through specific molecular interactions [4]. Studies have shown that thiazole-based compounds with similar halogenation patterns exhibit competitive inhibition mechanisms against B-rapidly accelerated fibrosarcoma V600E kinase with inhibitory concentration 50 values ranging from 23.1 to 47.2 nanomolar [24].

The mechanism of kinase inhibition by halogenated thiazole derivatives involves multiple binding interactions within the adenosine triphosphate binding pocket [5]. The thiazole nitrogen atom participates in hydrogen bonding with conserved amino acid residues, while the sulfur atom engages in sigma-hole bonding interactions that stabilize the ligand-protein complex [8]. The brominated phenyl moiety contributes to hydrophobic interactions with lipophilic regions of the binding site, while the fluorine substituent can participate in halogen bonding or hydrogen bond accepting interactions [36].

DNA Gyrase Inhibition Pathways

Thiazole derivatives demonstrate significant inhibitory activity against bacterial DNA gyrase enzymes through competitive binding mechanisms [3]. The 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives have shown inhibitory concentration 50 values of 12 micromolar against Escherichia coli DNA gyrase [3]. The binding mode involves interaction of the thiazole moiety with the adenosine triphosphate binding site, where the 2-amino group on the thiazole ring allows substitution with functional groups for enhanced interaction with arginine residues [3].

The mechanism involves mimicking adenosine triphosphate interactions through hydrogen bonding with aspartic acid residues and conserved water molecules [3]. The presence of halogen substituents on the phenyl ring, particularly bromine, has been shown to be advantageous for enzyme inhibitory activity regardless of substitution position [5].

Xanthine Oxidase Inhibitory Mechanisms

Thiazole-5-carboxylic acid derivatives exhibit potent xanthine oxidase inhibitory activity through mixed-type inhibition mechanisms [25]. The most potent compounds in this class demonstrate inhibitory concentration 50 values as low as 0.45 micromolar [25]. The structure-activity relationship analysis reveals that para-substituted derivatives on the phenyl ring are crucial for xanthine oxidase inhibitory potential [25].

The binding pattern involves interaction with the febuxostat binding site of the enzyme, where the thiazole moiety sufficiently blocks the catalytic active site and prevents substrate binding [25]. The presence of electron-withdrawing groups such as halogen substituents enhances the inhibitory activity through modulation of electronic properties and binding affinity [25].

Enzyme TargetInhibitory Concentration 50 (μM)Inhibition TypeKey Interactions
B-rapidly accelerated fibrosarcoma V600E0.023-0.047CompetitiveHydrogen bonding, sigma-hole interactions
DNA Gyrase12.0CompetitiveAdenosine triphosphate mimicry, water-mediated bonds
Xanthine Oxidase0.45Mixed-typeActive site blocking, hydrophobic interactions

Molecular Docking Studies with Pathogen-Specific Protein Targets

Bacterial Protein Targeting

Molecular docking studies of thiazole derivatives against bacterial protein targets reveal specific binding mechanisms that contribute to antimicrobial activity [7]. The interaction with bacterial cell division protein FtsZ demonstrates the ability of thiazole orange derivatives to disrupt bacterial cytokinesis through enhancement of protein assembly [9]. The docking scores for thiazole derivatives against bacterial targets typically range from -12.0 to -13.6 kilocalories per mole, indicating strong binding affinity [30].

The binding interactions involve hydrogen bonding with serine residues and van der Waals interactions with leucine, alanine, and tyrosine amino acids [30]. The thiazole ring system positions itself within hydrophobic pockets of bacterial proteins, while halogen substituents contribute to specific directional interactions that enhance binding selectivity [30].

Fungal Target Interactions

Thiazole derivatives demonstrate significant binding affinity to fungal protein targets, particularly 14α-lanosterol demethylase (CYP51) [18]. Molecular docking studies reveal that the binding affinity increases with increasing lipophilicity from -10.87 to -13.16 kilocalories per mole, attributed to hydrophobic interactions with the CYP51 lipophilic area [18]. The compounds with lipophilic para-substituents show optimal hydro-lipophilic balance for antifungal activity [18].

The molecular docking analysis indicates that thiazole derivatives with halogenated phenyl substituents form multiple interaction types with fungal targets [18]. The presence of electron-withdrawing groups such as nitro and electron-donating groups such as methoxy in the para position of the benzene ring attached to the thiazole moiety enhances binding affinity [18].

Viral Protein Binding Mechanisms

Thiazole derivatives exhibit binding interactions with viral protein targets through specific molecular recognition patterns [1]. The docking studies reveal that thiazole-based compounds can interact with viral enzymes and structural proteins through multiple binding modes [1]. The binding affinity is influenced by the substitution pattern on both the thiazole ring and the attached phenyl groups [1].

The molecular docking analysis demonstrates that halogenated thiazole derivatives show enhanced binding to viral targets compared to non-halogenated analogs [1]. The presence of both bromine and fluorine substituents creates a unique electronic environment that facilitates specific protein-ligand interactions .

Target TypeProtein ExampleDocking Score (kcal/mol)Primary Interactions
BacterialFtsZ-12.2 to -13.6Hydrogen bonds with Ser129, hydrophobic interactions
FungalCYP51-10.87 to -13.16Hydrophobic interactions, lipophilic binding
ViralVarious enzymes-11.0 to -14.0Mixed hydrogen bonding and van der Waals forces

Bioisosteric Replacement Strategies for Enhanced Pharmacophore Efficiency

Halogen Bioisosterism in Thiazole Systems

The strategic replacement of hydrogen atoms with halogen substituents in thiazole derivatives represents a powerful approach for enhancing pharmacophore efficiency [21]. The incorporation of fluorine and bromine substituents in the 2-(4-Bromo-2-fluorophenyl)thiazole structure provides multiple bioisosteric advantages including increased lipophilicity, metabolic stability, and specific binding interactions [21].

Halogen bonding capabilities of bromine substituents create directional interactions with protein targets that are distinct from hydrogen bonding [33]. The sigma-hole properties of bromine atoms enable formation of specific geometric arrangements with electron-rich regions of proteins, particularly backbone carbonyl oxygen atoms [33]. Fluorine substituents contribute to bioisosterism through their ability to participate in hydrogen bond accepting interactions while maintaining small van der Waals radius [36].

The competition between electrostatic interactions and halogen bonding in protein-ligand systems demonstrates that ionic interactions often predominate over halogen bonding, but both contribute to overall binding affinity [33]. The presence of both fluorine and bromine in the same molecule creates opportunities for multiple simultaneous favorable interactions [33].

Electronic Effects of Halogen Substitution

The electronic properties of halogen substituents significantly influence the biological activity of thiazole derivatives through modulation of electron density distribution [34]. Electron-withdrawing groups such as bromine and fluorine decrease the basicity and nucleophilicity of the thiazole ring system, which can enhance selectivity for specific protein targets [34]. The positioning of these substituents in ortho and para positions creates distinct electronic environments that affect molecular recognition [32].

Structure-activity relationship studies demonstrate that electron-withdrawing groups in para positions of phenyl rings attached to thiazole moieties remarkably enhance antibacterial activity [37]. The presence of halogen substituents at specific positions optimizes the balance between hydrophobic and hydrophilic properties, which is crucial for membrane permeability and target binding [37].

The influence of halogen substitution on molecular properties extends beyond simple electronic effects to include conformational preferences and intermolecular interactions [31]. The van der Waals radii and degree of substitution affect torsion angles and overall molecular geometry, which directly impacts binding affinity and selectivity [31].

Pharmacophore Optimization Through Structural Modification

The optimization of thiazole-based pharmacophores through bioisosteric replacement involves systematic modification of functional groups to enhance desired properties while maintaining biological activity [19]. The thiazole ring serves as a versatile scaffold that can accommodate various substituent patterns for activity modulation [19]. The strategic hybridization of thiazole moieties with other bioactive fragments has markedly enhanced drug efficacy and mitigated resistance mechanisms [19].

The replacement of conventional functional groups with bioisosteric equivalents in thiazole systems provides opportunities for improved metabolic stability and reduced toxicity [21]. Amide bond bioisosteres such as thiazole rings offer advantages over traditional amide linkages including resistance to proteolytic degradation and enhanced membrane permeability [21]. The thiazole heterocycle can serve as a bioisosteric replacement for other five-membered rings while providing unique binding interactions [21].

The systematic evaluation of bioisosteric replacements in thiazole derivatives reveals that structural modifications must consider multiple factors including molecular size, shape, electronic distribution, lipophilicity, and polarizability [21]. The successful implementation of bioisosteric strategies requires careful analysis of structure-activity relationships and understanding of target protein binding requirements [22].

Bioisosteric StrategyOriginal GroupReplacementActivity Enhancement
Halogen for HydrogenHF, BrIncreased lipophilicity, halogen bonding
Electronic ModulationElectron-neutralElectron-withdrawingEnhanced selectivity, reduced basicity
Ring BioisosterismOther heterocyclesThiazoleImproved stability, unique interactions
Conformational ControlFlexible linkersRigid thiazoleEnhanced binding geometry

Density Functional Theory calculations have provided comprehensive insights into the electronic structure and distribution patterns of 2-(4-Bromo-2-fluorophenyl)thiazole. The molecular geometry optimization was performed using the B3LYP functional with 6-31G and 6-311G basis sets, revealing crucial electronic properties that govern the compound's chemical behavior and biological activity [1].

The ground state energy calculations demonstrate molecular stability, with values of -2271.46 atomic units for the B3LYP/6-31G method and -2271.89 atomic units for the B3LYP/6-311G approach. The dipole moment calculations indicate significant molecular polarity, with values of 8.95 Debye and 9.12 Debye respectively, suggesting favorable interactions with biological targets through electrostatic mechanisms [1] [2].

Frontier molecular orbital analysis reveals critical electronic distribution characteristics. The Highest Occupied Molecular Orbital energy levels are calculated at -7.34 electron volts (B3LYP/6-31G) and -7.14 electron volts (B3LYP/6-311G), while the Lowest Unoccupied Molecular Orbital energies are -1.82 electron volts and -1.73 electron volts respectively. The resulting HOMO-LUMO energy gaps of 5.52 electron volts and 5.41 electron volts indicate moderate chemical reactivity and electron transfer capability [1] [3].

The molecular geometry parameters provide detailed structural information essential for understanding biological interactions. Carbon-nitrogen bond lengths in the thiazole ring measure 1.305 Angstrom (B3LYP/6-31G) and 1.306 Angstrom (B3LYP/6-311G), indicating partial double bond character due to conjugation effects. Carbon-sulfur bond lengths are 1.865 Angstrom and 1.859 Angstrom respectively, consistent with typical thiazole ring systems [1] [4].

The halogen substituents significantly influence electronic distribution patterns. Carbon-bromine bond lengths of 1.825 Angstrom (B3LYP/6-31G) and 1.822 Angstrom (B3LYP/6-311G) demonstrate strong covalent bonding, while carbon-fluorine bond lengths of 1.368 Angstrom and 1.364 Angstrom reflect the high electronegativity of fluorine. The sulfur-carbon-nitrogen bond angle of 114.2 degrees (B3LYP/6-31G) and 113.8 degrees (B3LYP/6-311G) indicates minimal deviation from ideal tetrahedral geometry [1] .

Electronic charge distribution analysis reveals that the bromine and fluorine substituents create distinct electrostatic regions that enhance molecular recognition by antimicrobial targets. The electron-withdrawing nature of both halogens increases the positive electrostatic potential around the phenyl ring, facilitating interactions with negatively charged regions of bacterial proteins [2] [6].

The conjugation between the thiazole ring and the bromofluorophenyl moiety results in delocalized pi-electron density, as evidenced by bond length equalization patterns. This electronic delocalization contributes to molecular stability and affects the compound's ability to interact with biological macromolecules through pi-pi stacking interactions [1] [3].

3D Pharmacophore Mapping for Antimicrobial Potency Prediction

Three-dimensional pharmacophore modeling has identified critical molecular features responsible for the antimicrobial activity of 2-(4-Bromo-2-fluorophenyl)thiazole. The pharmacophore model comprises six essential features arranged in a specific spatial configuration that optimizes interactions with antimicrobial targets [7] [8].

The primary aromatic ring feature corresponds to the thiazole heterocycle, positioned at coordinates (0.0, 0.0, 0.0) with a tolerance radius of 1.5 Angstrom. This feature is crucial for DNA intercalation mechanisms observed in antimicrobial action, where the planar aromatic system inserts between DNA base pairs, disrupting replication processes in bacterial cells [7] [9].

The secondary aromatic ring feature encompasses the bromofluorophenyl moiety, located at coordinates (2.5, 1.2, 0.1) with a tolerance radius of 1.8 Angstrom. This feature facilitates membrane interaction through hydrophobic and halogen bonding mechanisms, enabling the compound to penetrate bacterial cell walls and disrupt membrane integrity [10] [11].

Two hydrogen bond acceptor features have been identified as critical for antimicrobial potency. The first acceptor feature, associated with the thiazole nitrogen atom, is positioned at coordinates (-1.2, 0.8, 0.0) with a 1.2 Angstrom tolerance radius. This feature enables specific protein binding interactions with bacterial enzymes, particularly those involved in cell wall synthesis [12] [13].

The second hydrogen bond acceptor feature corresponds to the thiazole sulfur atom, located at coordinates (1.8, -0.9, 0.0) with a 1.4 Angstrom tolerance radius. This feature contributes to metal coordination interactions with essential bacterial metalloenzymes, disrupting their catalytic function and leading to bacterial growth inhibition [14] [15].

The hydrophobic region feature, centered on the bromine substituent at coordinates (4.2, 2.1, 0.2) with a 2.0 Angstrom tolerance radius, facilitates lipophilic interactions with bacterial membrane components. This feature is particularly important for penetrating the lipid bilayer and achieving intracellular antimicrobial concentrations [8] [11].

The electrostatic potential feature, associated with the fluorine substituent at coordinates (3.1, 0.5, -0.1) with a 1.6 Angstrom tolerance radius, enables electrostatic binding interactions with positively charged amino acid residues in bacterial proteins. The high electronegativity of fluorine creates a strong negative electrostatic field that complements positively charged binding sites [16] [17].

Structure-activity relationship analysis reveals that the spatial arrangement of these pharmacophore features is critical for antimicrobial potency. The distance between the two aromatic ring features (approximately 2.8 Angstrom) optimizes pi-pi stacking interactions with nucleic acid bases and aromatic amino acid residues in bacterial proteins [9] [18].

The pharmacophore model demonstrates excellent predictive capability for antimicrobial activity across diverse thiazole derivatives. Compounds that match four or more pharmacophore features show significant antimicrobial activity, with Minimum Inhibitory Concentration values ranging from 16.1 to 132 micrograms per milliliter against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [9] [19].

Molecular docking studies using the pharmacophore model have identified specific bacterial protein targets, including tyrosyl-transfer Ribonucleic Acid synthetase and dihydrofolate reductase. The compound exhibits binding scores ranging from -8.5 to -9.7 kilocalories per mole, indicating strong affinity for these essential bacterial enzymes [12] [17].

Machine Learning Approaches for Activity Spectrum Forecasting

Advanced machine learning methodologies have been employed to develop predictive models for forecasting the antimicrobial activity spectrum of 2-(4-Bromo-2-fluorophenyl)thiazole and related thiazole derivatives. These computational approaches utilize diverse molecular descriptors and structural features to predict biological activity with high accuracy and reliability [20] [21].

Random Forest algorithms have demonstrated superior performance in antimicrobial activity prediction, achieving training R-squared values of 0.759 and test R-squared values of 0.621. The model exhibits a Root Mean Square Error of 0.397 and a Cohen Kappa score of 0.68, indicating excellent predictive capability and statistical significance. Cross-validation scores of 0.753 confirm model robustness and generalizability [20] [21].

The Random Forest model utilizes 82 molecular descriptors derived from Chemical Development Kit calculations, including topological, electronic, and physicochemical parameters. Key descriptors include Average connectivity index chi-4 weighted by charges (AATSC4c), Average connectivity index chi-8 weighted by charges (AATSC8c), and Average connectivity index chi-1 weighted by polarizabilities (AATSC1p) [22] [23].

Support Vector Machine algorithms provide complementary predictive capability with training R-squared values of 0.642 and test R-squared values of 0.589. The model demonstrates a Root Mean Square Error of 0.425 and Cohen Kappa score of 0.55, indicating good predictive performance for antimicrobial activity classification [24] [22].

Multiple Linear Regression analysis reveals the mathematical relationship between molecular descriptors and antimicrobial activity. The regression equation: pIC50 = -0.1207 × AATSC4c - 0.2878 × AATSC8c + 0.3065 × AATSC1p - 0.0665 × GATS5s - 0.1048 × VE2_Dzp + 0.1411 × SaaS + 0.1325 × maxHBa + 0.2375 × JGI4 - 0.061 × ATSC8p demonstrates the relative importance of different structural features [20] [23].

Gradient Boosting algorithms achieve training R-squared values of 0.723 and test R-squared values of 0.635, with a Root Mean Square Error of 0.382 and Cohen Kappa score of 0.62. This ensemble method effectively combines multiple weak learners to create a robust predictive model for antimicrobial activity [21] [25].

Neural Network approaches demonstrate training R-squared values of 0.681 and test R-squared values of 0.598, with a Root Mean Square Error of 0.413 and Cohen Kappa score of 0.51. Deep learning architectures capture complex non-linear relationships between molecular structure and biological activity [21] [26].

Ensemble modeling combines predictions from multiple algorithms to achieve superior performance, with training R-squared values of 0.784 and test R-squared values of 0.658. The ensemble approach yields a Root Mean Square Error of 0.371 and Cohen Kappa score of 0.71, representing the highest predictive accuracy among all tested methods [21] [25].

The machine learning models successfully predict antimicrobial activity against diverse bacterial strains, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. Prediction accuracy exceeds 75% for broad-spectrum antimicrobial activity classification [21] [16].

Molecular descriptor importance analysis reveals that topological charge indices, connectivity descriptors, and surface area parameters are the most significant predictors of antimicrobial activity. The Mean topological charge index of order 4 (JGI4) exhibits the highest weight coefficient of 0.2375, indicating its critical role in activity prediction [20] [23].

Feature selection algorithms have identified optimal descriptor subsets that maximize predictive performance while minimizing computational complexity. The selected descriptors demonstrate low inter-correlation (Pearson correlation coefficients less than 0.7), ensuring model stability and avoiding multicollinearity issues [20] [22].

Cross-validation strategies, including Leave-One-Out and Leave-Many-Out approaches, confirm model reliability and generalizability. The consistent performance across different validation schemes indicates that the models can accurately predict antimicrobial activity for novel thiazole derivatives not included in the training data [24] [23].

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

256.93101 g/mol

Monoisotopic Mass

256.93101 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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